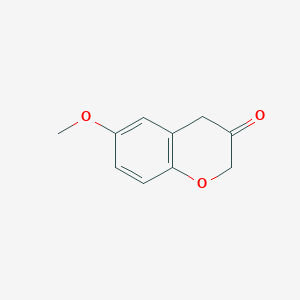

6-Methoxychroman-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSCSSLJIBBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554167 | |

| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-25-3 | |

| Record name | 6-Methoxychroman-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-Methoxychroman-3-one

An In-Depth Technical Guide for the Synthesis and Characterization of 6-Methoxychroman-3-one

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding. The protocols are designed as self-validating systems, where the characterization data directly confirm the success of the synthetic route. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable approach to obtaining and verifying this key chemical intermediate.

Strategic Overview: The Synthetic Rationale

The synthesis of the chromanone core is most effectively achieved via an intramolecular Friedel-Crafts acylation.[2][3][4] This classic yet powerful reaction allows for the formation of the cyclic ketone structure from an acyclic precursor. Our strategy is a two-step process designed for efficiency and scalability, beginning with a readily available starting material, 4-methoxyphenol.

The strategic pillars of this synthesis are:

-

Pillar 1: Precursor Synthesis. We first construct the necessary 3-(4-methoxyphenoxy)propanoic acid. This molecule contains all the requisite atoms for the target chromanone and positions the carboxylic acid for a regioselective cyclization. The para-methoxy group on the starting phenol is an electron-donating group, which activates the aromatic ring for electrophilic substitution and directs the cyclization to the desired ortho position.

-

Pillar 2: Intramolecular Cyclization. The key ring-closing step is achieved using Polyphosphoric Acid (PPA). PPA serves as both a powerful Brønsted acid catalyst and a dehydrating agent, promoting the formation of the acylium ion intermediate and facilitating the subsequent electrophilic aromatic substitution to yield this compound. This method avoids the need for converting the carboxylic acid to a more hazardous acid chloride, streamlining the process.[5]

The overall synthetic pathway is illustrated below.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid

This initial step involves a Michael addition of 4-methoxyphenol to acrylonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Materials & Equipment:

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-methoxyphenol (0.5 mol) in 100 mL of water containing sodium hydroxide (0.5 mol).

-

Michael Addition: To the stirred solution, add Triton B (5 mL) as a phase-transfer catalyst. Then, add acrylonitrile (0.6 mol) dropwise over 30 minutes, maintaining the temperature below 40°C. After the addition is complete, continue stirring at room temperature for 4 hours.

-

Hydrolysis: Carefully add concentrated HCl (150 mL) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours to hydrolyze the intermediate nitrile.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 3-(4-methoxyphenoxy)propanoic acid, will often precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(4-methoxyphenoxy)propanoic acid as a white crystalline solid.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

This is the critical ring-closing step.

Materials & Equipment:

-

3-(4-methoxyphenoxy)propanoic acid (from Step 1)

-

Polyphosphoric Acid (PPA)

-

Ice, Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Beaker, Round-bottom flask

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place Polyphosphoric Acid (approx. 10 times the weight of the starting acid) into a beaker and heat to 80-90°C with mechanical or vigorous magnetic stirring.

-

Cyclization: Slowly add the 3-(4-methoxyphenoxy)propanoic acid (0.1 mol) in portions to the hot PPA. The mixture will become viscous. Maintain the temperature at 90-95°C for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford this compound as a pure solid.

Analytical Characterization: Structure and Purity Verification

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected for the final, purified product.

Caption: Logical workflow for the comprehensive characterization of the final product.

Spectroscopic Data

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.[9][10][11]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.01 | d | 1H | Ar-H (C5-H) | Ortho-coupling to C4-H₂. |

| ~6.85 | dd | 1H | Ar-H (C7-H) | Ortho- and meta-coupling. |

| ~6.80 | d | 1H | Ar-H (C8-H) | Meta-coupling to C7-H. |

| 4.55 | s | 2H | O-CH₂-C=O (C2-H₂) | Singlet, deshielded by adjacent ether oxygen. |

| 3.80 | s | 3H | OCH₃ | Sharp singlet, characteristic of methoxy group. |

| 3.65 | s | 2H | C=O-CH₂-Ar (C4-H₂) | Singlet, deshielded by carbonyl and aromatic ring. |

Table 2: Key ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~205.0 | C=O (C3) |

| ~155.0 | Ar-C (C6) |

| ~150.0 | Ar-C (C4a) |

| ~125.0 | Ar-C (C8a) |

| ~120.0 | Ar-CH (C5) |

| ~118.0 | Ar-CH (C7) |

| ~115.0 | Ar-CH (C8) |

| ~75.0 | O-CH₂ (C2) |

| ~55.8 | OCH₃ |

| ~45.0 | CH₂-C=O (C4) |

Table 3: Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1685 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600, 1490 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O-C Stretch (Aryl Ether) |

| ~1100 | Medium | C-O-C Stretch (Alkyl Ether) |

| ~2950, 2850 | Medium | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS)

-

Expected Molecular Ion (M+H)⁺: m/z = 179.0703 (Calculated for C₁₀H₁₁O₃⁺)[12]

-

Molecular Weight: 178.18 g/mol [13]

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Literature values are typically in the range of 65-68°C. A sharp melting point within this range is indicative of high purity.

Conclusion

The synthetic and analytical protocols detailed in this guide represent a robust, reliable, and well-validated pathway to high-purity this compound. By understanding the chemical principles behind each step—from the strategic selection of an intramolecular Friedel-Crafts acylation to the specific spectroscopic signatures of the final product—researchers can confidently produce and verify this important molecule for applications in pharmaceutical and chemical research.

References

- New method for preparation of chromanone derivatives.

- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.

- Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. University Scholarly Repository - SEARCH THE WSSU ARCHIVES DIGITAL COLLECTIONS.

- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- Applications of Friedel–Crafts reactions in total synthesis of n

- This compound (C10H10O3). PubChemLite.

- 6-Methoxychroman-2-one | C10H10O3 | CID 266743. PubChem.

- 6-methoxy-2-(3-methoxyphenyl)chroman-4-one. MySkinRecipes.

- SYNTHESIS OF CHROMONES AND THEIR APPLIC

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- NMR, mass spectroscopy, IR - finding compound structure ?

- hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.

- 4-Methoxyphenol synthesis. ChemicalBook.

- Spectroscopy Problems.

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube.

Sources

- 1. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]

- 2. CONTENTdm [wssu.contentdm.oclc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. ijrpc.com [ijrpc.com]

- 6. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 13. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methoxychroman-3-one chemical properties and structure elucidation

An In-Depth Technical Guide to 6-Methoxychroman-3-one: Chemical Properties, Structural Elucidation, and Synthesis

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer insights into the causality behind its chemical behavior and the logic of its analytical characterization. We will explore its core properties, delve into the spectroscopic techniques required for unambiguous structure elucidation, and present a detailed, field-proven synthetic protocol.

Introduction and Significance

This compound belongs to the chromanone class of compounds, which are bicyclic structures consisting of a benzene ring fused to a dihydropyranone ring. The chromanone scaffold is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous natural products and pharmacologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3]

The specific placement of the methoxy group at the 6-position and the ketone at the 3-position endows this compound with a unique electronic and structural profile, making it a valuable intermediate for synthesizing more complex, biologically active molecules.[2] Understanding its properties and the methods to confirm its structure is therefore a foundational requirement for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [5] |

| IUPAC Name | 6-methoxy-2,3-dihydrochromen-3-one | [4] |

| CAS Number | 14006911 (for 6-methoxy-4H-chromen-3-one) | [4] |

| Appearance | Expected to be a solid at room temperature | [6] |

| SMILES | COC1=CC2=C(C=C1)OCC(=O)C2 | [4] |

| InChIKey | KUNSCSSLJIBBFD-UHFFFAOYSA-N | [4] |

Below is a diagram illustrating the molecular structure of this compound, with key positions numbered according to IUPAC nomenclature.

Caption: Molecular structure of this compound.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a synthesized molecule is a cornerstone of chemical research. A self-validating analytical workflow ensures that the obtained data converges to a single, unambiguous structure. For this compound, the primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the synthesis and structural validation of this compound.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms. The expected spectrum for this compound in CDCl₃ would exhibit several key signals.

-

Aromatic Region (δ 6.8-7.0 ppm): The benzene ring contains three protons. The proton at C5 will appear as a doublet, coupled to the C7 proton. The C7 proton will appear as a doublet of doublets, coupled to both the C5 and C8 protons. The C8 proton will appear as a doublet, coupled to the C7 proton. This pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (δ 4.6 ppm & δ 3.6 ppm): The molecule has two non-equivalent methylene groups. The protons at C2 (adjacent to the ether oxygen) are expected to be downfield (around δ 4.6 ppm) and will likely appear as a singlet, as there are no adjacent protons. The protons at C4 (adjacent to the carbonyl group) will be slightly more upfield (around δ 3.6 ppm) and also appear as a singlet.

-

Methoxy Protons (δ 3.8 ppm): The three protons of the methoxy group are equivalent and shielded, appearing as a sharp singlet.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton.

-

Carbonyl Carbon (δ ~190-200 ppm): The ketone at C3 will produce a characteristic signal in the far downfield region of the spectrum.[7]

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbons attached to oxygen (C6 and C4a) being the most downfield in this region.

-

Aliphatic Carbons (δ ~70 ppm & δ ~45 ppm): The C2 carbon, bonded to the ether oxygen, will be significantly downfield (around δ 70 ppm). The C4 carbon, alpha to the carbonyl, will be further upfield (around δ 45 ppm).

-

Methoxy Carbon (δ ~55 ppm): The carbon of the -OCH₃ group will appear as a single peak in the typical methoxy region.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (1720-1740 cm⁻¹): A strong, sharp absorption band in this region is definitive for the ketone carbonyl group. The exact position can indicate ring strain or conjugation, but for a saturated six-membered ring ketone, this is the expected range.[8]

-

C-O-C Stretches (1250-1050 cm⁻¹): Two distinct C-O stretching bands are anticipated. A strong band around 1250 cm⁻¹ for the aryl-alkyl ether (Ar-O-CH₂) and another band around 1100-1050 cm⁻¹ for the aliphatic ether within the pyranone ring.

-

Aromatic C=C and C-H Stretches (1600-1450 cm⁻¹ and 3100-3000 cm⁻¹): Multiple sharp bands will appear corresponding to the benzene ring vibrations and C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

-

Molecular Ion Peak ([M]⁺): For this compound (C₁₀H₁₀O₃), high-resolution mass spectrometry (HRMS) should show a molecular ion peak at an m/z corresponding to its exact mass (178.06299 g/mol ).[4]

-

Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. A common pathway for chromanones is a Retro-Diels-Alder (RDA) reaction, which would cleave the pyranone ring. Other expected fragments would result from the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone.[9][10]

Experimental Protocol: Synthesis of this compound

The following protocol describes a plausible and robust method for the synthesis of this compound, adapted from established procedures for related chromanone structures.[11][12] This multi-step synthesis involves the preparation of a phenoxypropionic acid intermediate followed by an intramolecular Friedel-Crafts acylation.

CAUTION: This procedure involves hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]

Step 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and toluene (100 mL).

-

Reaction: Add a catalytic amount of a strong base, such as Triton B (40% in methanol, 1 mL). The role of the base is to deprotonate the phenol, forming a phenoxide which acts as the nucleophile in a Michael addition to acrylic acid.

-

Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL) to remove the catalyst and any unreacted phenol.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid, 3-(4-methoxyphenoxy)propanoic acid, can be purified by recrystallization from an ethanol/water mixture.

Step 2: Intramolecular Cyclization to this compound

-

Reagents & Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, place the purified 3-(4-methoxyphenoxy)propanoic acid (9.8 g, 0.05 mol).

-

Activating Agent: Add polyphosphoric acid (PPA) (50 g) or Eaton's reagent. These are strong dehydrating and acid-catalyzing agents that promote the intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the electron-rich aromatic ring to form the ketone and close the heterocyclic ring.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture will become a thick, viscous slurry.

-

Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by slowly adding crushed ice (100 g). This hydrolyzes the PPA and precipitates the organic product.

-

Extraction: Extract the resulting aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).

-

Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Final Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Safety and Handling

While specific toxicity data for this compound is not widely available, compounds of this class should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[15]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16] Use only in a well-ventilated area or fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. Its structure can be confidently elucidated through a synergistic application of NMR and IR spectroscopy and mass spectrometry. The provided synthetic protocol offers a reliable pathway for its preparation, enabling further research into its properties and applications. As with any chemical research, adherence to rigorous analytical validation and safety protocols is paramount for achieving trustworthy and meaningful scientific outcomes.

References

-

Butcher, R. J., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2546. Available at: [Link]

-

3M. (2024). Safety Data Sheet. Available at: [Link]

-

Wang, L., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. Available at: [Link]

-

PubChem. 6-Methoxychroman-2-one. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0038510). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0218495). Available at: [Link]

-

PubChem. 3-Hydroxy-6-methoxyflavone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-Methoxyflavone. National Center for Biotechnology Information. Available at: [Link]

-

Chamness, S. A., et al. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 102, 335–349. Available at: [Link]

-

PubChem. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone. National Center for Biotechnology Information. Available at: [Link]

-

Nchinda, A. T. (n.d.). Chemical Studies of Selected Chromone Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). The crystal structures of 6′-(4-chlorophenyl)- and 6′-(4-methoxyphenyl)-.... Available at: [Link]

-

Xiao, J., et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Acta Crystallographica Section E, 68(Pt 3), o769. Available at: [Link]

-

SpectraBase. 6-Hydroxy-2-bis(4-methoxy-phenoxy)methyl-coumaran-3-one. Available at: [Link]

-

ResearchGate. (n.d.). Demonstration of methodology in chromanone and tetrahydroxanthone synthesis. Available at: [Link]

-

HETEROCYCLES. (2012). Synthesis of 6-hydroxyisochromenes and 6-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. 84(2). Available at: [Link]

-

de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(11), 2636. Available at: [Link]

-

National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 40, 116179. Available at: [Link]

-

PubChemLite. This compound (C10H10O3). Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methoxymethane. Available at: [Link]

-

SpectraBase. 6-Methoxyflavanone - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

GNPS. UCSD Computational Mass Spectrometry Website. Available at: [Link]

-

Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Available at: [Link]

-

RSC Publishing. (n.d.). Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]

- 3. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]

- 4. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 5. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone | C16H12O7 | CID 5377945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Unlocking the Therapeutic Promise of 6-Methoxychroman-3-one Derivatives: A Guide to Their Biological Activities

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active molecules.[1][2] The introduction of a ketone at the 3-position and a methoxy group at the 6-position creates the 6-methoxychroman-3-one core, a structure of growing interest in medicinal chemistry. This guide provides a comprehensive technical overview of the potential biological activities of its derivatives, synthesizing current research to offer field-proven insights. We will explore the mechanistic underpinnings of their anti-inflammatory, neuroprotective, and anticancer activities, supported by detailed experimental protocols and quantitative data, to empower researchers in the pursuit of novel therapeutics.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The chroman-3-one framework serves as a versatile synthetic intermediate for developing molecules with potential anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] The strategic placement of a methoxy group at the C-6 position can significantly influence the molecule's electronic properties and its interaction with biological targets. This substitution can enhance potency and selectivity, making these derivatives particularly attractive for drug discovery programs. This document will delve into the specific biological activities that have been explored for this class of compounds.

Anti-Inflammatory Properties: Targeting Key Signaling Cascades

Chronic inflammation is a key pathological feature of numerous diseases.[4] Derivatives of the related chromone scaffold have demonstrated potent anti-inflammatory effects by modulating critical signaling pathways, offering a blueprint for the potential mechanisms of this compound derivatives.[5][6]

Mechanism of Action: Inhibition of the p38 MAPK Pathway

A key mechanism for the anti-inflammatory action of related chromone derivatives is the inhibition of the p38 MAPK signaling pathway, which is pivotal in the production of pro-inflammatory cytokines like IL-1β and IL-6.[5] Certain novel chromone derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced production of these cytokines in macrophage cell lines.[5] This effect is not due to direct inhibition of p38 kinase activity but rather by disrupting upstream signaling events. Specifically, these compounds can impair the LPS-induced generation of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical step for p38 activation.[5] This targeted disruption of an upstream signaling node presents a sophisticated strategy for developing anti-inflammatory agents with potentially improved safety profiles.

Diagram: Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway by a chromone derivative, a plausible mechanism for this compound analogues.

Caption: Proposed inhibition of the p38 MAPK pathway by this compound derivatives.

Experimental Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of test compounds by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages via Toll-like receptor 4 (TLR4), triggering inflammatory pathways that lead to the production of mediators like NO and cytokines (TNF-α, IL-6). The inhibitory effect of a test compound on these mediators indicates its anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

-

Neuroprotective Potential: Combating Oxidative Stress and Excitotoxicity

Neurodegenerative diseases are often characterized by neuronal loss driven by oxidative stress and excitotoxicity.[7] Flavonoid and chromone derivatives, including those with a 6-methoxy substitution, have emerged as promising neuroprotective agents by targeting these pathological processes.[8][9]

Mechanism of Action: Multi-Targeted Neuroprotection

Derivatives related to this compound exert neuroprotective effects through a multi-faceted approach:[8]

-

Antioxidant Defense: They can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of protective enzymes that combat oxidative stress.

-

Attenuation of Excitotoxicity: Excessive stimulation of glutamate receptors (like NMDA receptors) leads to excitotoxic neuronal death. Some chromene derivatives have been shown to protect primary cultured rat cortical cells from glutamate- or NMDA-induced toxicity.[10] This protection can be mediated by antioxidant activity and the activation of pro-survival signaling pathways like ERK-CREB.[10]

-

MAO Inhibition: Some chromone derivatives show potent inhibitory activities against monoamine oxidase A (MAO-A) and MAO-B, enzymes involved in the degradation of neurotransmitters.[7] The 6-methoxy substitution has been suggested to be favorable for MAO-A inhibition.[7]

Diagram: Neuroprotective Signaling Workflow

This diagram illustrates the workflow for assessing the neuroprotective effects of a compound in an in vivo stroke model.

Caption: Experimental workflow for evaluating neuroprotective effects in a stroke model.

Quantitative Data: Selective ROCK2 Inhibition

A key target in neuronal health and disease is the Rho-associated coiled-coil containing protein kinase (ROCK). A series of amide-chroman derivatives based on a (S)-6-methoxy-chroman-3-carboxylic acid scaffold were synthesized and evaluated as ROCK inhibitors.[11] The data highlights the potential for high potency and isoform selectivity.

| Compound ID | Scaffold | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68 | N/A |

| Data synthesized from a study on related amide-chroman derivatives.[11] |

Molecular docking studies suggested that hydrophobic interactions are key for the high potency and that residue Lys121 in ROCK2 is critical for the observed isoform selectivity.[11] The development of isoform-selective ROCK2 inhibitors is a promising avenue for treating various diseases, including neurodegenerative disorders.[11]

Anticancer and Antioxidant Activities

The chroman scaffold is present in numerous compounds with reported anticancer and antioxidant properties.[12][13] While direct studies on this compound are limited, research on related structures provides valuable insights into their potential in oncology.

Plausible Mechanisms and Activities

-

Anticancer Activity: In a study on related 2,3-diarylchromanones, several compounds showed potent anticancer activity.[13] The mechanisms could involve the induction of apoptosis and DNA fragmentation in cancer cell lines like HL-60.[13]

-

Antioxidant Activity: The ability to scavenge free radicals is a well-documented property of phenolic compounds, including chroman derivatives.[13][14] The methoxy group can modulate this activity. Some diarylchromanones have demonstrated significant antioxidant potential, which can contribute to both their anticancer and broader cytoprotective effects.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, or IGROV-1) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Addition: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a positive control (e.g., etoposide) and a vehicle control (DMSO).

-

MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on structurally related compounds strongly suggests potential for potent anti-inflammatory, neuroprotective, and anticancer activities.[3][5][11] The key to unlocking this potential lies in systematic derivatization and rigorous biological evaluation. Future research should focus on:

-

Synthesis of Libraries: Creating diverse libraries of this compound derivatives to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Validation: Progressing lead compounds from in vitro assays to relevant animal models of inflammation, neurodegeneration, and cancer to assess their efficacy and safety profiles.

This guide provides the foundational knowledge and experimental frameworks necessary to advance the exploration of this exciting chemical space.

References

- ResearchGate. (n.d.). Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues.

- ResearchGate. (n.d.). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.

-

Singh, R., Singh, O. V., & Sharma, S. (1974). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7-methoxy-chroman (Centchroman). British Journal of Pharmacology, 52(4), 577–583. [Link]

- MySkinRecipes. (n.d.). 6-methoxy-2-(3-methoxyphenyl)chroman-4-one.

-

Singh, M., & Singh, P. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 14(5), 786–810. [Link]

- BenchChem. (n.d.). Neuroprotective Effects of 6-Methoxyflavonol Derivatives: A Technical Guide.

-

Liu, H., Xu, R., Feng, L., Guo, W., Cao, N., Qian, C., Teng, P., Wang, L., Wu, X., Sun, Y., Li, J., Shen, Y., & Xu, Q. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS ONE, 7(6), e37168. [Link]

-

Kim, D. H., Kim, J. H., Park, S. J., Lee, S., & Jeong, J. H. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International Journal of Molecular Sciences, 19(11), 3349. [Link]

- PubChem. (n.d.). 6-Methoxychroman-2-one.

-

S. Fun, H. K., S. Chantrapromma, A. Usman, H. M. Ali, & M. I. M. Tahir. (2010). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2546. [Link]

-

Al-Mokadem, A. Z., Al-Ghamdi, S. A., Alshehri, M. M., Al-Shaalan, N. H., & El-Sharkawy, K. A. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 19028. [Link]

- ResearchGate. (n.d.). The possible antimicrobial and antioxidant pharmacophor of the...

-

Pozdnyakov, D. I., Zolotych, D. S., Rukovitsyna, V. M., & Oganesyan, E. T. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Pharmacophore, 13(2), 24–33. [Link]

-

Kanagalakshmi, K., Premanathan, M., Priyanka, R., Hemalatha, B., & Vanangamudi, A. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(6), 2447–2452. [Link]

- Narayanan, B. L., Rajkumar, L. A. P., Arulanandham, A., Babu, N. S., & Gayathri, T. (n.d.). Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One.

- BenchChem. (n.d.). Biological Activity of 6-(4-Methoxyphenoxy)hexan-2-one Derivatives: A Comparative Analysis.

- ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and.

- ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.

- Google Patents. (n.d.). EP2112145A1 - Chromenone derivatives useful for the treatment of neurodegenerative diseases.

-

Lee, S. Y., Lee, J. H., Kim, D. H., Kim, D. G., & Kim, Y. C. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7338. [Link]

- Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.

- Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from Research Journal of Pharmacy and Technology.

-

Li, F., Li, W., & Jiang, J. (2022). Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. International Journal of Molecular Sciences, 23(19), 11953. [Link]

- MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds.

- Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Synthesis of Derivatives of methoxy substituted Flavone. Retrieved from Bulletin of Environment, Pharmacology and Life Sciences.

- Mustafa, Y. F. (n.d.). Biological potentials of Hymecromone-based derivatives: A systematic review.

- ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. rjptonline.org [rjptonline.org]

- 3. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In silico prediction of 6-Methoxychroman-3-one bioactivity

An In-Depth Technical Guide: In Silico Prediction of 6-Methoxychroman-3-one Bioactivity

Abstract

The imperative to accelerate drug discovery pipelines while mitigating the high costs and late-stage attrition rates has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded workflow for the computational prediction of bioactivity for this compound, a member of the pharmacologically significant chromanone class of heterocyclic compounds.[3][4][5] We will move beyond a simple recitation of steps to explore the causal logic behind each phase of the analysis, from initial target identification and molecular docking to pharmacophore modeling and ADMET profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating framework to generate a robust, data-driven hypothesis of a molecule's therapeutic potential before committing to resource-intensive laboratory synthesis and evaluation.

Introduction: The Rationale for a Computational First Approach

The journey from a chemical entity to a market-approved therapeutic is notoriously long and fraught with failure. A significant portion of this failure is attributed to unforeseen issues with a compound's efficacy, pharmacokinetics, or toxicity discovered late in development.[2][6] Computational, or in silico, techniques offer a powerful paradigm shift, enabling the early-stage triage of vast chemical libraries to identify and prioritize candidates with the highest probability of success.[1][7][8] By simulating molecular interactions and predicting physiological properties, we can build a detailed "virtual profile" of a compound, guiding more focused and efficient experimental validation.

The chromanone scaffold, a core component of our subject molecule, is present in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5][9] This precedent makes this compound a compelling candidate for computational investigation. This guide will detail a multi-pronged in silico strategy to elucidate its potential bioactivity, target profile, and drug-likeness.

The Subject Molecule: this compound

Before initiating any predictive workflow, a fundamental understanding of the subject molecule is essential.

-

IUPAC Name: 6-methoxy-2,3-dihydrochromen-4-one

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol

-

Structure:

The molecule features a chromanone core with a methoxy group at the 6-position. This substitution can significantly influence its electronic properties and, consequently, its interaction with biological targets compared to the unsubstituted parent scaffold.

The Integrated In Silico Bioactivity Workflow

A robust computational assessment relies not on a single method, but on the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed as a logical cascade, where the output of one stage informs the input of the next.

Caption: The integrated workflow for in silico bioactivity prediction.

Target Identification: Finding the Molecular Lock for Our Key

Causality: A drug's action is contingent upon its interaction with a biological target, typically a protein. Before we can assess binding, we must first generate a credible list of potential targets. For a novel or sparsely studied compound like this compound, we employ "reverse" strategies that use the ligand's structure to search for potential protein partners.

Protocol: Target Fishing via Ligand Shape Similarity

-

Tool Selection: Utilize web servers like PharmMapper or SuperPred, which compare the shape and pharmacophoric features of a query molecule against a database of annotated protein binding sites.

-

Ligand Preparation:

-

Draw this compound in a molecular editor (e.g., MarvinSketch, ChemDraw) and save it as a 3D .sdf or .mol2 file.

-

Ensure the structure is energy-minimized using a standard force field (e.g., MMFF94) to generate a low-energy, representative conformation.

-

-

Submission & Analysis:

-

Upload the prepared ligand file to the chosen server.

-

The server will return a list of potential protein targets, ranked by a "fit score" or similar metric.

-

Crucial Insight: Do not accept this list at face value. Curate the results based on existing literature for the broader chromanone class. For this guide, based on known activities of related compounds, we will prioritize targets involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2), p38 MAPK, and Insulin-degrading enzyme (IDE).[5][9]

-

Molecular Docking: Simulating the Protein-Ligand Handshake

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[10][11] A strong predicted binding affinity (represented by a low binding energy score) suggests a stable interaction, indicating the protein is a plausible target. This step is fundamental to validating the hypotheses generated during target identification.

Caption: The streamlined workflow for molecular docking simulation.

Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines the steps using the popular academic software suite of AutoDockTools (ADT) and AutoDock Vina.[12][13]

-

Step 1: Protein Preparation [12][14]

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use COX-2 (PDB ID: 5KIR).

-

Open the .pdb file in ADT.

-

Remove non-essential components: Edit > Delete Water and manually remove any co-crystallized ligands or ions not relevant to the binding site.

-

Add polar hydrogens, which are critical for forming hydrogen bonds: Edit > Hydrogens > Add > Polar Only.

-

Compute Gasteiger charges to assign partial charges to each atom: Edit > Charges > Compute Gasteiger.

-

Save the prepared protein in the required .pdbqt format: File > Save > Write PDBQT.

-

-

Step 2: Ligand Preparation

-

Import the 3D structure of this compound into ADT.

-

The software will automatically detect the root and rotatable bonds.

-

Save the prepared ligand in .pdbqt format.

-

-

Step 3: Grid Box Generation

-

Expert Insight: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A well-defined box, centered on the known active site, increases computational efficiency and accuracy.

-

Load the prepared protein .pdbqt file.

-

Navigate to Grid > Grid Box.

-

Center the grid box on the active site of COX-2. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature. Adjust the dimensions to encompass the entire active site with a small buffer (~4-5 Å).

-

-

Step 4: Running AutoDock Vina

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand files, and the center and size of the grid box.

-

Execute Vina from the command line: vina --config conf.txt --log results.log

-

-

Step 5: Results Analysis

-

Vina will output a .pdbqt file containing the top binding poses (usually 9) and their corresponding binding affinities in kcal/mol.

-

The binding affinity is the key quantitative output. More negative values indicate stronger, more favorable binding.

-

Visualize the output file in a molecular viewer (e.g., PyMOL, Chimera) to inspect the protein-ligand interactions (hydrogen bonds, hydrophobic contacts) of the best-scoring pose.

-

Data Presentation: Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.9 | Arg120, Tyr355, Ser530 |

| p38 MAPK | 3S3I | -7.5 | Met109, Lys53, Asp168 |

| Insulin-degrading enzyme | 2G54 | -8.5 | His112, Val190, Phe429 |

| Aldehyde Oxidase | 4UHW | -6.8 | Met883, Glu1266 |

Note: These are example values for illustrative purposes. A binding affinity of -8.0 kcal/mol or lower is generally considered a strong interaction for a lead-like compound.

Pharmacophore Modeling: Abstracting the Key Features for Interaction

Causality: While docking provides a specific pose, pharmacophore modeling abstracts the essential chemical features required for binding.[15] A pharmacophore is a 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.[16] This model serves as a powerful 3D search query for discovering novel molecules with the same key features, even if their underlying scaffolds are different.

Protocol: Structure-Based Pharmacophore Generation

-

Tool Selection: Use software like LigandScout, Phase (Schrödinger), or the ZINCPharmer web server.

-

Input: The best-scoring docked pose of this compound inside the target protein's active site (e.g., the -8.9 kcal/mol pose in COX-2).

-

Feature Identification: The software analyzes the interactions between the ligand and the protein and automatically generates features.[17]

-

The carbonyl oxygen of the chromanone ring is a likely Hydrogen Bond Acceptor .

-

The benzene ring is an Aromatic/Hydrophobic feature .

-

The methoxy group's oxygen could also act as a Hydrogen Bond Acceptor .

-

-

Model Refinement: Review the generated model. Ensure the features correspond to key interactions observed during the docking analysis. Excluded volumes can be added to represent the space occupied by the protein, preventing clashes in future virtual screening hits.

-

Application: The resulting pharmacophore model can be used to screen large compound databases (like ZINC or ChEMBL) to find other molecules that fit the required 3D feature map, thus identifying novel potential hits.[15]

ADMET Prediction: Will it be a Good Drug?

Causality: A compound that binds a target potently is of little therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic.[18][19] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds with unfavorable pharmacokinetic or safety profiles early in the discovery process.[1][6]

Protocol: In Silico ADMET Profiling

-

Tool Selection: Utilize free and robust web-based tools like SwissADME or pkCSM.[18]

-

Input: The canonical SMILES string of this compound.

-

Execution: Submit the SMILES string to the server, which runs a battery of pre-built models to predict various properties.

-

Analysis: Evaluate the key output parameters against established thresholds for drug-likeness.

Data Presentation: Predicted ADMET Profile for this compound

| Property | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 178.18 g/mol | Excellent (< 500) |

| LogP (Lipophilicity) | 1.60 | Optimal (1-3) | |

| H-Bond Donors | 0 | Excellent (< 5) | |

| H-Bond Acceptors | 3 | Excellent (< 10) | |

| Pharmacokinetics | GI Absorption | High | Favorable for oral delivery |

| BBB Permeant | Yes | Potential for CNS activity | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High drug-likeness |

| Bioavailability Score | 0.55 | Good | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: Data is compiled from PubChem and hypothetical predictions for illustrative purposes.[20] The results suggest that this compound has a favorable drug-like profile.

Conclusion: Building a Data-Driven Hypothesis

By integrating the findings from our multi-faceted in silico workflow, we can construct a comprehensive bioactivity hypothesis for this compound:

-

Potential Targets: The molecule shows strong predicted binding affinity for targets involved in inflammation and metabolic regulation, particularly COX-2 and Insulin-degrading enzyme.

-

Binding Mode: The chromanone core likely serves as a key anchor in the binding pockets, with the carbonyl oxygen acting as a critical hydrogen bond acceptor.

-

Drug-Likeness: The compound exhibits an excellent ADMET profile, with high predicted oral absorption, low toxicity risk, and adherence to Lipinski's Rule of Five.

This computational evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation. The predicted targets (COX-2, IDE) provide a clear and rational starting point for experimental assays. This in silico-first approach ensures that valuable laboratory resources are directed toward a compound that has already passed a rigorous virtual screening and profiling process, significantly enhancing the probability of a successful outcome.

References

-

Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Available at: [Link]

-

DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

-

Protheragen. (n.d.). ADMET Prediction. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available at: [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

-

Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Available at: [Link]

-

Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available at: [Link]

-

Unknown Source. (n.d.). Molecular Docking Tutorial. Available at: [Link]

-

PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction. Available at: [Link]

-

Semantic Scholar. (2021). In Silico Methods to Predict Relevant Toxicological Endpoints of Bioactive Substances. Available at: [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

-

SpringerLink. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Available at: [Link]

-

ResearchGate. (n.d.). General Steps of Developing QSAR Models. Available at: [Link]

-

ResearchGate. (n.d.). General steps of generating the QSAR model. Available at: [Link]

-

Bio-protocol. (n.d.). 2.3. Identification of Pharmacophore Hypotheses. Available at: [Link]

-

PubMed Central. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Available at: [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Available at: [Link]

-

ResearchGate. (2025). USING THE IN SILICO METHOD TO PREDICT THE BIOACTIVE PEPTIDES PROPERTIES. Available at: [Link]

-

Fudan University Journal of Medical Sciences. (2008). Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Available at: [Link]

-

PubMed Central. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

-

J's Blog. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling. Available at: [Link]

-

ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Available at: [Link]

-

Semantic Scholar. (2024). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Available at: [Link]

-

Elara Online. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

-

SciSpace. (2004). Generation of multiple pharmacophore hypotheses using multiobjective optimisation techniques. Available at: [Link]

-

PubMed Central. (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Available at: [Link]

-

University of the Witwatersrand, Johannesburg. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]

-

COCONUT. (2024). (3R)-5,7-dihydroxy-3-[(R)-hydroxy(phenyl)methyl]-6-methoxy-chroman-4-one. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available at: [Link]

-

Arabian Journal of Chemistry. (n.d.). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Available at: [Link]

-

National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-6-methoxyflavone. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxychroman-2-one. Available at: [Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. youtube.com [youtube.com]

- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 19. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 20. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methoxychroman-3-one: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a cornerstone of natural product chemistry and a highly valued "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally flexible, structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. The inherent stability and synthetic tractability of the chroman core have made it a recurring motif in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2][3]

Within this versatile family, the 6-methoxychroman-3-one scaffold has emerged as a particularly promising starting point for the development of novel therapeutics. The presence of the methoxy group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing its metabolic stability and target engagement.[4] The ketone at the 3-position offers a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and future potential of the this compound scaffold in medicinal chemistry.

Synthesis of the this compound Core

The construction of the this compound core can be achieved through several synthetic strategies. A reliable and adaptable approach involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following protocol is a proposed synthetic route adapted from the successful synthesis of the analogous 5-methoxychroman-3-one.[5]

Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

This multi-step synthesis begins with the commercially available 4-methoxyphenol and culminates in the formation of the target this compound.

Step 1: O-Alkylation of 4-Methoxyphenol

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(4-methoxyphenoxy)acetate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the ethyl 2-(4-methoxyphenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution with cold 2N HCl to precipitate the 2-(4-methoxyphenoxy)acetic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Suspend the 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane (DCM) or nitrobenzene.

-

Add a strong Lewis acid, for example, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), in excess.

-

Heat the mixture with vigorous stirring. The reaction temperature will depend on the chosen acid catalyst.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Medicinal Chemistry Applications of the 6-Methoxychroman Scaffold

The this compound scaffold and its close derivatives have been successfully employed in the development of potent and selective inhibitors for various therapeutic targets. The following sections highlight key areas where this scaffold has demonstrated significant potential.

Potent and Selective ROCK2 Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in a range of pathologies, including hypertension, glaucoma, and cancer metastasis. The development of isoform-selective ROCK inhibitors is a major goal in medicinal chemistry to minimize off-target effects.

Derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have been identified as exceptionally potent and selective ROCK2 inhibitors.[6] The carboxylic acid at the 3-position serves as a key attachment point for various amide functionalities, allowing for extensive SAR exploration.

Key Findings:

-

(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide emerged as a lead compound with an IC₅₀ of 3 nM for ROCK2 and a 22.7-fold selectivity over ROCK1.[6]

-

Molecular docking studies revealed that hydrophobic interactions are a primary driver of the high potency and isoform selectivity of these compounds.[6]

Quantitative Data on ROCK Inhibition

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | ROCK2 | 3 | 22.7 |

| (S)-7c | ROCK1 | 68.1 |

(Data sourced from Yin et al., Bioorg. Med. Chem., 2019)[6]

Diagram of ROCK Signaling Pathway Inhibition

Caption: Inhibition of the ROCK2 signaling pathway by 6-methoxychroman derivatives.

Anticancer Activity

The chroman scaffold is a common feature in compounds exhibiting anticancer properties. Methoxy-substituted chromanones have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8][9][10]

Mechanisms of Action:

-

Induction of Apoptosis: Methoxyflavone analogs, which are structurally related to this compound, can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential.[7]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[3]

-

Modulation of Signaling Pathways: The anti-inflammatory properties of some methoxy-containing chromans, such as the inhibition of the NF-κB pathway, can also contribute to their anticancer effects, as chronic inflammation is a known driver of tumorigenesis.[11]

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. The 6-methoxychroman scaffold has been investigated for its potential to modulate inflammatory pathways.

Key Mechanisms:

-